1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid
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Overview
Description
1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid is a complex organic compound that features a thiophene ring, a piperidine ring, and various functional groups including a sulfonyl and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized to introduce the carbamoyl group. This is followed by sulfonylation to attach the sulfonyl group. The piperidine ring is then introduced through a cyclization reaction, and finally, the carboxylic acid group is added through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.
Scientific Research Applications
1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Carbamoylthiophen-2-yl)sulfonylpiperidine-4-carboxylic acid
- 1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-3-carboxylic acid
- 1-(5-Carbamoylthiophen-3-yl)sulfonylpyrrolidine-4-carboxylic acid
Uniqueness
1-(5-Carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity. The combination of the thiophene and piperidine rings, along with the sulfonyl and carboxylic acid groups, provides a versatile scaffold for various applications.
Properties
IUPAC Name |
1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S2/c12-10(14)9-5-8(6-19-9)20(17,18)13-3-1-7(2-4-13)11(15)16/h5-7H,1-4H2,(H2,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNIGPPQHEIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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